6,6'-Oxybis(3-bromobenzoicacid)
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Overview
Description
6,6’-Oxybis(3-bromobenzoic acid) is a chemical compound with the molecular formula C14H8Br2O5. It is a colorless to pale yellow crystalline powder that is soluble in some organic solvents such as alcohols and ethers, and slightly soluble in water . This compound is significant in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Oxybis(3-bromobenzoic acid) typically involves the bromination of 6,6’-Oxybis(benzoic acid). The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of 6,6’-Oxybis(3-bromobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and acetic acid, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Oxybis(3-bromobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,6’-Oxybis(benzoic acid).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: 6,6’-Oxybis(benzoic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6’-Oxybis(3-bromobenzoic acid) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 6,6’-Oxybis(3-bromobenzoic acid) involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3-Bromobenzoic acid: A simpler analog with one bromine atom and a carboxylic acid group.
4-Bromobenzoic acid: Similar structure but with the bromine atom in the para position.
6,6’-Oxybis(benzoic acid): The non-brominated analog of 6,6’-Oxybis(3-bromobenzoic acid).
Uniqueness: 6,6’-Oxybis(3-bromobenzoic acid) is unique due to the presence of two bromine atoms and an ether linkage, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and useful in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H12Br2O5 |
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Molecular Weight |
420.05 g/mol |
IUPAC Name |
5-bromo-1-(5-bromo-1-carboxycyclohexa-2,4-dien-1-yl)oxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H12Br2O5/c15-9-3-1-5-13(7-9,11(17)18)21-14(12(19)20)6-2-4-10(16)8-14/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChI Key |
KLRGRFQECGTAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CC1(C(=O)O)OC2(CC(=CC=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
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